4-Flavanol

Vue d'ensemble

Description

4-Flavanol: is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and antiviral properties. This compound, specifically, is a subtype of flavonoids that has garnered attention for its potential health benefits and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Palladium (II)-Catalyzed Oxidative Cyclization: This method involves the use of palladium (II) catalysis to synthesize flavones and flavanones from 2′-hydroxydihydrochalcones.

Chemoenzymatic Stereoselective Synthesis: This method uses lipase-catalyzed kinetic resolutions to achieve the stereoselective synthesis of trans-flavan-4-ols.

Industrial Production Methods: Industrial production methods for flavonoids, including 4-flavanol, often involve extraction from natural sources using techniques such as maceration, infusion, decoction, percolation, hot continuous extraction (soxhlet), ultrasound-assisted extraction, and microwave-assisted extraction. Common solvents used include water, ethanol, methanol, n-butanol, acetone, ethyl acetate, and chloroform .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Flavanol can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.

Reduction: Reduction reactions can convert flavanones to flavan-4-ols.

Substitution: Various substitution reactions can occur on the aromatic rings of this compound, leading to different derivatives.

Common Reagents and Conditions:

Oxidants: Palladium (II), iodine (I2), and other strong oxidants.

Reductants: Hydrogenation catalysts and bioreduction agents.

Solvents: Ethanol, methanol, acetone, and chloroform.

Major Products:

Flavones: Formed through oxidative cyclization.

Flavanones: Formed through reduction and cyclization reactions.

Derivatives: Various substituted flavanols depending on the reagents used.

Applications De Recherche Scientifique

Cardiovascular Health

Blood Pressure Regulation

Research has shown that 4-flavanols can play a crucial role in regulating blood pressure. A study demonstrated that cocoa flavanols significantly decreased systolic blood pressure (SBP) and pulse wave velocity (PWV) in participants. The average reduction in SBP was approximately -1.4 mmHg, with peak effects observed within the first three hours post-ingestion .

Table 1: Effects of Cocoa Flavanols on Blood Pressure and PWV

| Measurement | Baseline (mmHg) | Post-Intervention (mmHg) | Change (mmHg) |

|---|---|---|---|

| Systolic BP | 120 | 118.6 | -1.4 |

| PWV | 8.0 | 7.89 | -0.11 |

Endothelial Function Improvement

Cocoa flavanols have also been shown to improve endothelial function, which is critical for cardiovascular health. A study reported a significant increase in flow-mediated dilation (FMD) after high-flavanol intake compared to low-flavanol intake, indicating enhanced endothelial function .

Cognitive Function

Enhancement of Cognitive Performance

Flavanols have been linked to improved cognitive function, particularly in older adults. A study involving dietary flavanol intake over 12 weeks showed positive effects on memory function and cognitive performance among participants . The findings suggest that flavanol consumption may enhance cognitive abilities by improving cerebral blood flow and oxygenation.

Table 2: Cognitive Performance Metrics Pre- and Post-Flavanol Intake

| Metric | Pre-Intervention Score | Post-Intervention Score | Change |

|---|---|---|---|

| Memory Recall (out of 100) | 75 | 82 | +7 |

| Cognitive Task Performance | 65 | 72 | +7 |

Metabolic Health

Impact on Metabolic Biomarkers

4-Flavanols have shown favorable effects on various cardiometabolic biomarkers. A study indicated that regular intake of cocoa flavanols led to improvements in insulin sensitivity and lipid profiles among adults . These findings underscore the potential of flavanols as a dietary intervention for metabolic health.

Table 3: Changes in Metabolic Biomarkers After Flavanol Intake

| Biomarker | Baseline Level | Post-Intervention Level | Change |

|---|---|---|---|

| Insulin Sensitivity | 5.5 | 6.2 | +0.7 |

| LDL Cholesterol | 130 mg/dL | 120 mg/dL | -10 mg/dL |

Case Studies

Case Study on Cognitive Aging

In a controlled trial, participants aged over 60 were given a high-flavanol diet for three months. Results indicated significant improvements in cognitive tasks related to memory and attention, particularly among those with lower baseline cognitive function . This suggests that individuals at risk for cognitive decline may benefit most from flavanol-rich diets.

Case Study on Cardiovascular Response

Another clinical intervention study assessed the vascular response to cocoa flavanol consumption during mental stress. Participants showed improved peripheral blood flow and reduced endothelial dysfunction when exposed to stress after consuming flavanols . This highlights the potential of flavanols in managing stress-related cardiovascular issues.

Mécanisme D'action

4-Flavanol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates various molecular targets and pathways, including:

Nuclear receptors: Involved in gene expression regulation.

Aryl hydrocarbon receptor (AhR): Plays a role in detoxification processes.

Kinases and receptor tyrosine kinases: Involved in cell signaling pathways.

G protein-coupled receptors: Mediate various physiological responses.

Comparaison Avec Des Composés Similaires

Flavan-3-ols: Includes catechin and epicatechin, known for their antioxidant properties.

Flavan-3,4-diols: Structurally similar but differ in the hydroxylation pattern.

Uniqueness: 4-Flavanol is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions, making it a versatile compound in synthetic chemistry. Its distinct antioxidant and anti-inflammatory properties also set it apart from other flavonoids .

Activité Biologique

4-Flavanol, a subclass of flavonoids, has garnered significant attention due to its diverse biological activities and potential health benefits. This article reviews the current understanding of the biological activity of this compound, focusing on its antioxidant properties, cardiovascular benefits, anti-inflammatory effects, and anticancer potential, supported by various studies and case analyses.

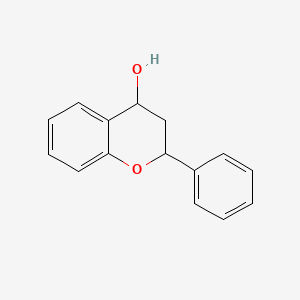

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a flavan backbone with specific hydroxyl group arrangements that significantly influence its biological activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity.

Antioxidant Activity

The antioxidant activity of flavonoids, including this compound, is well-documented. They can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The mechanisms of action include:

- Scavenging of free radicals : The B ring hydroxyl configuration in flavonoids is crucial for radical scavenging.

- Metal ion chelation : Flavonoids can bind metal ions that catalyze the formation of free radicals.

- Upregulation of endogenous antioxidant defenses : They enhance the expression of protective enzymes in the body.

A study highlighted that flavonoids possess a significant capacity to act as antioxidants, which is essential in preventing degenerative diseases such as cancer and cardiovascular diseases .

Cardiovascular Benefits

Research indicates that this compound intake is associated with improved cardiovascular health. A meta-analysis demonstrated that cocoa flavanols, rich in this compound, significantly reduced the risk of cardiovascular events. The study showed a hazard ratio (HR) of 0.90 for total cardiovascular events among participants consuming cocoa extract compared to those on placebo, suggesting a protective effect .

Table 1: Summary of Cardiovascular Studies Involving Flavanols

| Study | Population | Intervention | Outcome | HR (95% CI) |

|---|---|---|---|---|

| COSMOS Trial | 21,442 participants | Cocoa extract vs. placebo | Total cardiovascular events | 0.90 (0.78-1.02) |

| San Blas Study | Panamanian population | Flavonoid-rich diet | Cancer incidence | Significant reduction |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). In vitro experiments indicated that this compound supplementation reduced levels of inflammatory cytokines like TNF-α and IL-6 . This makes it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. A study synthesized various flavanols and assessed their cytotoxicity against human non-small cell lung cancer cells (A549). Notably, a compound with a 4'-bromo substitution exhibited an IC50 value of 0.46 µM, significantly lower than that of the standard chemotherapy drug 5-fluorouracil (IC50 = 4.98 µM), indicating strong potential for development as an anticancer agent .

Case Study: Flavonoid Efficacy in Cancer Treatment

In a clinical trial involving patients with lung cancer, those who supplemented their diet with high levels of flavanols showed improved outcomes compared to those who did not. The trial emphasized the role of dietary flavanols in enhancing the efficacy of conventional cancer treatments.

Propriétés

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMFRMLVZQOBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964098 | |

| Record name | 4-Hydroxyflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-25-2 | |

| Record name | 4-Hydroxyflavan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Flavanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.